N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that features both imidazole and coumarin moieties The imidazole ring is known for its presence in many biologically active molecules, while the coumarin structure is often associated with anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.
Coumarin Synthesis: The coumarin structure is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters.
Coupling Reaction: The final step involves coupling the imidazole and coumarin moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Coumarin Derivatives: Compounds with anticoagulant properties.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to its combination of imidazole and coumarin structures, which may confer a distinct set of biological activities and therapeutic potentials .
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H21N3O5/c1-29-20-4-2-3-16-11-19(23(28)31-22(16)20)15-5-7-18(8-6-15)30-13-21(27)25-10-9-17-12-24-14-26-17/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
XEFBQOKNJSOJHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.